1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)
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Overview
Description
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione), also known as bismaleimide, is a compound with the molecular formula C21H14N2O4 and a molecular weight of 358.35 g/mol . This compound is widely used in the synthesis of thermosetting polymers and flame retardant resins . It is known for its excellent thermal and mechanical properties, making it a valuable material in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) can be synthesized from cis-butenedioic anhydride and 4,4’-methylenedianiline . The reaction involves the formation of a bismaleimide structure through a condensation reaction. The reaction conditions typically include heating the reactants in a suitable solvent under reflux .
Industrial Production Methods
In industrial settings, the production of bismaleimide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized bismaleimide derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) has numerous scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Widely used in the production of flame retardant resins and high-performance materials.
Mechanism of Action
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) involves its ability to form cross-linked networks in polymers. This cross-linking enhances the thermal and mechanical properties of the resulting materials . The molecular targets and pathways involved in its action include the formation of covalent bonds between polymer chains, leading to increased stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
- Bismaleimide, 4,4’-diphenylmethane
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) stands out due to its superior thermal and mechanical properties, making it highly suitable for high-performance applications . Its ability to form stable cross-linked networks in polymers sets it apart from other similar compounds .
Properties
CAS No. |
60931-77-3 |
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Molecular Formula |
C23H18N2O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-methylidene-1-[4-[[4-(3-methylidene-2,5-dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H18N2O4/c1-14-11-20(26)24(22(14)28)18-7-3-16(4-8-18)13-17-5-9-19(10-6-17)25-21(27)12-15(2)23(25)29/h3-10H,1-2,11-13H2 |
InChI Key |
CNOCHWPDBQTDRR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(=C)C4=O |
Origin of Product |
United States |
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